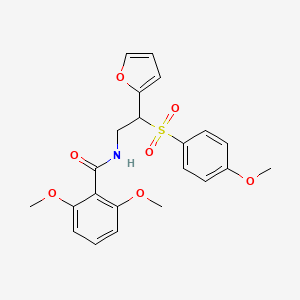

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide, also known as Compound X, is a novel compound that has been extensively studied for its potential use in scientific research. Compound X is a synthetic compound that has been designed to selectively inhibit a specific enzyme, which plays a critical role in various physiological processes.

Aplicaciones Científicas De Investigación

Pharmacological Activities of Furanyl Compounds

A study by Makkar and Chakraborty (2018) on novel furanyl derivatives from the red seaweed Gracilaria opuntia revealed compounds with significant anti-inflammatory, antioxidative, and anti-diabetic properties. These compounds were the first furanyl natural products featuring methoxycyclooctyl benzofuran with tetrahydro-2H-oxocin framework and tetrahydro-1H-xanthenyl methoxy methylfuran skeletons. Their anti-inflammatory activity was comparable to that of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, and they exhibited strong antioxidative properties, comparable or superior to synthetic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). These findings suggest potential applications in developing treatments for inflammation, oxidative stress, and diabetes (Makkar & Chakraborty, 2018).

Applications in Organic Synthesis

Several studies have explored the utility of furanyl compounds in organic synthesis, highlighting their versatility in constructing complex molecular frameworks:

Xu et al. (2018) demonstrated chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(iii)-catalyzed C-H activation. This process underscores the role of furanyl compounds in facilitating chemodivergent cyclizations, providing a method for synthesizing diverse organic molecules with potential pharmacological applications (Xu, Zheng, Yang, & Li, 2018).

The work by Arjona et al. (1998) on the Diels-Alder cycloaddition reaction of some substituted furans and E-1,2-bis(phenylsulfonyl)ethylene illustrates the role of furanyl compounds in facilitating stereoselective reactions. These reactions are crucial for the synthesis of complex organic molecules, demonstrating the importance of furanyl derivatives in medicinal chemistry and organic synthesis (Arjona, Iradier, Mañas, Plumet, Grabuleda, & Jaime, 1998).

Potential for Novel Drug Development

The study by Romagnoli et al. (2015) on the design, synthesis, in vitro, and in vivo anticancer and antiangiogenic activity of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin highlights the therapeutic potential of furanyl compounds in cancer treatment. These compounds demonstrated potent antiproliferative activity against cancer cells, inhibition of tubulin polymerization, apoptosis induction, and potent vascular disrupting properties. Such findings indicate the potential of furanyl derivatives in developing new anticancer therapies (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Schiaffino Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7S/c1-27-15-9-11-16(12-10-15)31(25,26)20(17-8-5-13-30-17)14-23-22(24)21-18(28-2)6-4-7-19(21)29-3/h4-13,20H,14H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRSBKMDJRXSPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2OC)OC)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3010624.png)

![3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3010626.png)

![3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3010628.png)

![1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3010631.png)

![N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3010633.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B3010634.png)

![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B3010637.png)

![4-(8-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B3010638.png)